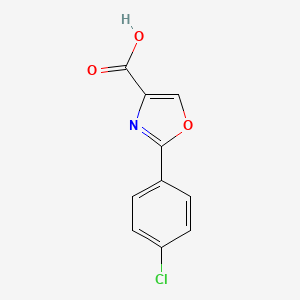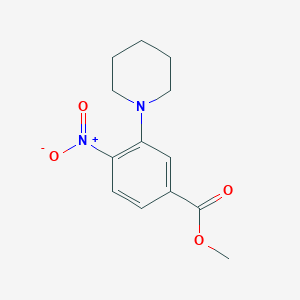
Methyl 4-nitro-3-(piperidin-1-yl)benzoate
Vue d'ensemble
Description
“Methyl 4-nitro-3-(piperidin-1-yl)benzoate” is a chemical compound with the CAS Number: 1272756-51-0 . It has a molecular weight of 264.28 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H16N2O4 . The Inchi Code for the compound is 1S/C13H16N2O4/c1-19-13(16)10-5-6-11(15(17)18)12(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point range of 95 - 97 degrees Celsius .Applications De Recherche Scientifique
Asymmetric Synthesis Applications
Methyl 4-nitro-3-(piperidin-1-yl)benzoate has been utilized in asymmetric synthesis. For example, Budzińska and Sas (2001) demonstrated its use in the asymmetric synthesis of a branched-chain analogue of azapyranoses from a 5-allylic derivative of 5-nitro-1,3-dioxane, highlighting its potential in complex organic synthesis processes (Budzińska & Sas, 2001).
Inhibition of Plasmodium falciparum Protease
Saify et al. (2011) explored the role of piperidine derivatives, including this compound, in inhibiting Plasmodium falciparum's aspartic protease. They found that the attachment of a nitro group in the benzene ring was significant in inhibiting the plasmepsin-II enzyme of Plasmodium falciparum (Saify et al., 2011).
Structural Analysis and Bioactivity Studies
Khatiwora et al. (2013) investigated metal complexes of benzamides, including this compound. They synthesized and characterized these compounds, evaluating their in vitro antibacterial activity against various bacterial strains. This study illustrates the compound's relevance in developing potential antibacterial agents (Khatiwora et al., 2013).
Crystallography and Molecular Structure
Portilla et al. (2007) conducted a crystallographic study on this compound, analyzing its molecular structure and the formation of hydrogen-bonded sheets and chains in its crystal forms. Such studies are crucial in understanding the physical and chemical properties of the compound (Portilla et al., 2007).
Development of Radiolabeled Probes
Waterhouse et al. (1997) explored the synthesis of halogenated piperidines, including derivatives of this compound, as potential radiolabeled probes for σ-1 receptors. This research highlights the compound's potential application in developing tools for biological and medical imaging (Waterhouse et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-nitro-3-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-13(16)10-5-6-11(15(17)18)12(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVOKHKXEHXEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methoxyphenyl)methyl]cyclopropan-1-ol](/img/structure/B1423133.png)

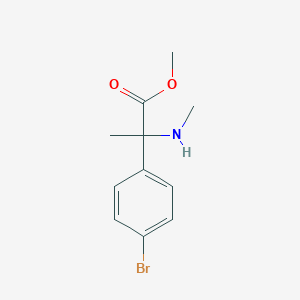
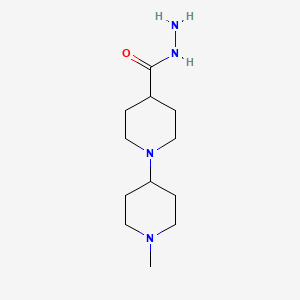

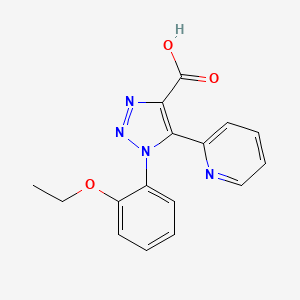
![2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1423140.png)
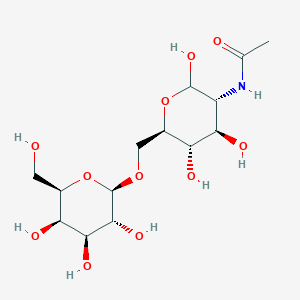
![2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423144.png)


